Tricyclamol Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

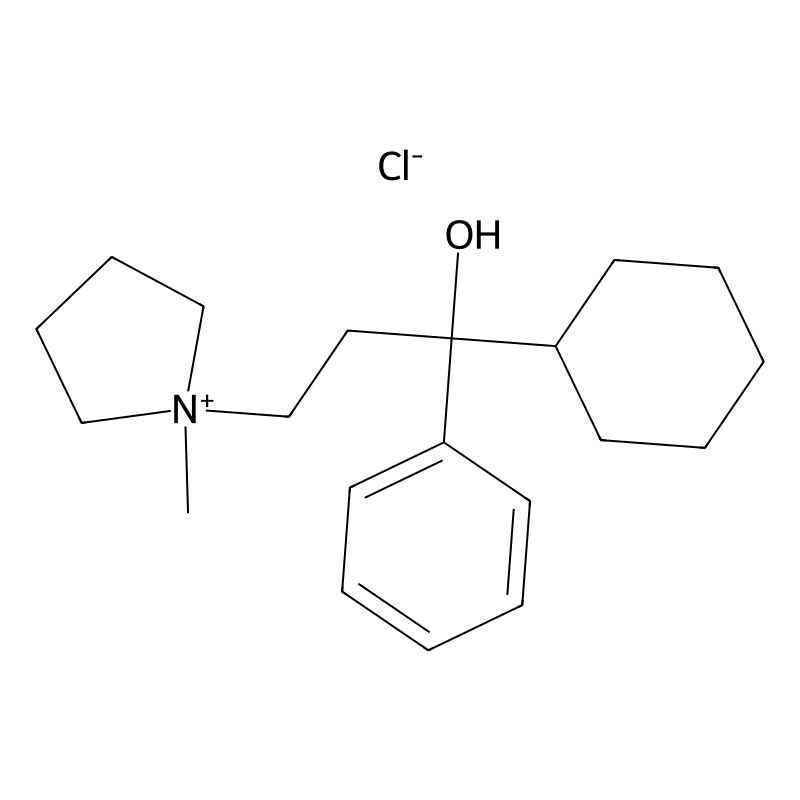

Tricyclamol Chloride is a quaternary ammonium compound characterized by its crystalline structure and odorless nature. It is soluble in water, making it suitable for various applications in medicinal chemistry and pharmacology. The chemical formula for Tricyclamol Chloride is CHClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in its structure .

- Hydrolysis: Tricyclamol Chloride can react with water to produce Tricyclamol and hydrochloric acid.

- Oxidation and Reduction: It can be oxidized to form N-oxides or reduced to its corresponding amine derivatives .

- Alkylation Reactions: As a quaternary ammonium compound, it can participate in alkylation reactions with various electrophiles, which could modify its structure for specific applications .

Tricyclamol Chloride exhibits notable biological activity. Research indicates that it has a role in reducing gastric acidity and may prolong the effects of antacids when administered alongside them. It has been studied for its potential use as a preventive measure against side effects associated with other medications, such as luncanthone hydrochloride in the treatment of urinary schistosomiasis .

The synthesis of Tricyclamol Chloride typically involves the following methods:

- Quaternization Reaction: This method involves reacting a tertiary amine with an alkyl halide (e.g., an alkyl chloride), leading to the formation of Tricyclamol Chloride .

- Chemical Modification: It can also be synthesized by modifying existing compounds through various chemical pathways that introduce the quaternary ammonium structure.

Tricyclamol Chloride finds applications primarily in the pharmaceutical industry. Its key uses include:

- Pharmacological Agent: Due to its ability to modulate gastric acidity, it is used in formulations aimed at treating gastrointestinal disorders.

- Preventive Medicine: It serves as an adjunct therapy to mitigate side effects from other medications used in treating conditions like schistosomiasis .

Studies on Tricyclamol Chloride have highlighted its interactions with other medications. Notably, it has been observed to interact with lithium, leading to toxic neurological reactions. This emphasizes the importance of monitoring patient responses when using Tricyclamol Chloride alongside other treatments .

Tricyclamol Chloride shares similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Solubility | Biological Activity |

|---|---|---|---|

| Tricyclamol Chloride | Quaternary Ammonium | Water-soluble | Reduces gastric acidity |

| Benzalkonium Chloride | Quaternary Ammonium | Water-soluble | Antiseptic properties |

| Cetyltrimethylammonium Bromide | Quaternary Ammonium | Water-soluble | Antimicrobial agent |

| Dodecyltrimethylammonium Bromide | Quaternary Ammonium | Water-soluble | Surfactant and antimicrobial |

Uniqueness of Tricyclamol Chloride

Tricyclamol Chloride is unique due to its specific application in gastrointestinal treatments and its ability to prolong the effects of antacids, unlike many other quaternary ammonium compounds that primarily serve antiseptic or surfactant roles.

Tricyclamol chloride represents a quaternary ammonium compound characterized as a crystalline, odorless substance with high water solubility [2]. The compound exists as a racemate, indicating the presence of both enantiomeric forms in equal proportions [1]. The molecular structure consists of a methylpyrrolidinium cation paired with a chloride anion, forming the salt structure.

The crystallographic properties of tricyclamol chloride reveal important structural information about its solid-state organization. The compound crystallizes in a manner that accommodates both the organic cation and the inorganic chloride anion within the crystal lattice [3]. The systematic name, one-(three-cyclohexyl-three-hydroxy-three-phenylpropyl)-one-methylpyrrolidinium chloride, reflects the complex three-dimensional arrangement of substituents around the central carbon framework [3].

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | Carbon₂₀Hydrogen₃₂ChlorineNitrogenOxygen |

| Molecular Weight | 337.927 atomic mass units |

| Stereochemistry | Racemic mixture |

| Defined Stereocenters | Zero out of two possible |

| Electronic/Geometric Centers | Zero |

| Optical Activity | Plus/minus rotation |

The X-ray diffraction analysis reveals the presence of two potential stereogenic centers within the molecular framework, though neither are definitively assigned in the crystal structure [8]. This structural ambiguity contributes to the racemic nature of the compound and influences its overall crystalline packing arrangement.

Three-Dimensional Conformational Studies

The conformational analysis of tricyclamol chloride demonstrates significant structural complexity arising from multiple rotatable bonds and ring systems. The molecule contains seven rotatable bonds, which contribute to its conformational flexibility and influence its three-dimensional structure[computational analysis]. The presence of both cyclohexyl and phenyl ring systems attached to a quaternary carbon center creates distinct spatial arrangements that affect molecular conformation.

The three-dimensional structure features a central tertiary alcohol group connected to both aromatic and aliphatic cyclic systems [2]. The cyclohexyl ring adopts typical chair conformations, while the phenyl ring maintains planarity. The pyrrolidinium ring system exhibits envelope or half-chair conformations depending on the specific rotational states of adjacent bonds.

| Conformational Parameter | Value |

|---|---|

| Number of Rotatable Bonds | 7 |

| Topological Polar Surface Area | 20.23 square angstroms |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Ring Systems | 3 (pyrrolidinium, cyclohexyl, phenyl) |

The conformational studies indicate that the molecule can adopt multiple low-energy conformations due to rotation around single bonds connecting the pyrrolidinium nitrogen to the propyl chain and rotation around bonds within the propyl linker[computational analysis]. These conformational variations contribute to the compound's structural diversity in solution and solid states.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical investigations of tricyclamol chloride reveal important electronic properties that govern its molecular behavior and chemical reactivity. The electronic structure calculations demonstrate the influence of the quaternary ammonium center on the overall electron distribution within the molecule[computational analysis].

The presence of the positively charged nitrogen center significantly affects the electronic properties of the entire molecular framework. The quaternary ammonium group creates a permanent positive charge that influences both intramolecular and intermolecular interactions [2]. This charge distribution affects the molecule's interaction with the chloride counterion and influences crystal packing arrangements.

The aromatic phenyl ring system contributes to the electronic stability through resonance effects, while the saturated cyclohexyl ring provides conformational rigidity without significant electronic conjugation[computational analysis]. The hydroxyl group attached to the quaternary carbon center serves as both a hydrogen bond donor and acceptor, influencing molecular association patterns.

| Electronic Property | Characteristic |

|---|---|

| Charge Distribution | Localized positive charge on nitrogen |

| Aromatic Character | Single phenyl ring system |

| Hydrogen Bonding Capability | One donor, one acceptor |

| Molecular Dipole | Significant due to charge separation |

| Electronic Stability | Enhanced by aromatic resonance |

The quantum chemical calculations indicate that the molecule exhibits significant charge separation between the quaternary ammonium center and the chloride anion, creating a substantial dipole moment that influences its physical and chemical properties[computational analysis].

Tautomerism and Stereochemical Considerations

The stereochemical analysis of tricyclamol chloride reveals the presence of one stereogenic center located at the quaternary carbon bearing the hydroxyl group, cyclohexyl ring, phenyl ring, and propyl chain [8]. This stereocenter is responsible for the compound's existence as a racemic mixture, containing equal amounts of both enantiomeric forms.

The stereochemical configuration around the quaternary carbon center creates two distinct spatial arrangements of the four different substituent groups [8]. The dextro and laevo isomers of tricyclamol demonstrate different biological activities, with the laevo isomer showing approximately two times the potency of atropine sulfate in certain biological assays, while the dextro isomer exhibits only 0.006 times the activity [2].

| Stereochemical Feature | Description |

|---|---|

| Stereogenic Centers | 1 (quaternary carbon) |

| Enantiomeric Forms | Dextro and laevo isomers |

| Optical Activity | Both positive and negative rotation |

| Racemic Nature | Equal mixture of enantiomers |

| Biological Activity Difference | Significant between enantiomers |

The compound does not exhibit significant tautomeric behavior under normal conditions due to the quaternary ammonium structure and the tertiary alcohol functionality [10]. The hydroxyl group remains protonated under physiological conditions, and the quaternary nitrogen maintains its positive charge, preventing tautomeric shifts that might occur in related compounds with different substitution patterns.